2-(2-Methylpropyl)quinoline-4-carbothioamide
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Overview
Description
2-(2-Methylpropyl)quinoline-4-carbothioamide is a chemical compound with the molecular formula C13H16N2S. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)quinoline-4-carbothioamide typically involves the reaction of 2-(2-Methylpropyl)quinoline with thiocarbamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carbothioamide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)quinoline-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
2-(2-Methylpropyl)quinoline-4-carbothioamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various quinoline derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)quinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(2-Methylpropyl)quinoline-4-carbothioamide can be compared with other quinoline derivatives such as:
2-(2-Methylpropyl)quinoline-4-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
2-(2-Methylpropyl)quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.
2-(2-Methylpropyl)quinoline-4-thiol: Contains a thiol group instead of a carbothioamide group.
These similar compounds may exhibit different chemical and biological properties due to the presence of different functional groups, highlighting the uniqueness of this compound .
Properties
CAS No. |
29195-92-4 |
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Molecular Formula |
C14H16N2S |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
2-(2-methylpropyl)quinoline-4-carbothioamide |
InChI |
InChI=1S/C14H16N2S/c1-9(2)7-10-8-12(14(15)17)11-5-3-4-6-13(11)16-10/h3-6,8-9H,7H2,1-2H3,(H2,15,17) |
InChI Key |
BEMTUAYMJOZVII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=S)N |
Origin of Product |
United States |
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